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Compound of Interest

Compound Name: BRD73954

Cat. No.: B15585298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and

biological characterization of BRD73954, a potent and selective dual inhibitor of histone

deacetylase (HDAC) 6 and 8.

Introduction
BRD73954, with the chemical name N1-Hydroxy-N3-(2-phenylethyl)-1,3-

benzenedicarboxamide, was first identified by Olson and colleagues in 2013 as the first small

molecule capable of potently and selectively inhibiting both HDAC6 and HDAC8.[1][2] These

two HDAC isoforms belong to different phylogenetic classes, making the dual inhibition by a

single small molecule a significant discovery in the field of epigenetics and drug discovery. The

strategic inhibition of HDAC6 and HDAC8 holds potential therapeutic applications, offering a

potentially wider therapeutic window compared to the inhibition of other HDACs.

Quantitative Data
The biological activity of BRD73954 has been characterized by its inhibitory concentration

(IC50) against a panel of HDAC isoforms. The data consistently demonstrates its high potency

and selectivity for HDAC6 and HDAC8.
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HDAC Isoform IC50 (µM)

HDAC1 12

HDAC2 9

HDAC3 23

HDAC4 >33

HDAC6 0.036

HDAC8 0.12

Table 1: Inhibitory Activity of BRD73954 against various HDAC isoforms. Data compiled from

multiple sources.[3][4][5]

Experimental Protocols
Synthesis of BRD73954
The synthesis of BRD73954 is a two-step process starting from 3-(Methoxycarbonyl)benzoic

acid.

Step 1: Synthesis of 3-((2-phenylethyl)carbamoyl)benzoic acid

To a solution of 3-(Methoxycarbonyl)benzoic acid in a suitable aprotic solvent such as

dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a non-

nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

2-Phenylethanolamine is then added to the reaction mixture.

The reaction is stirred at room temperature until completion, which can be monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is worked up by washing with an aqueous acid

solution (e.g., 1N HCl) and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 3-((2-

phenylethyl)carbamoyl)benzoic acid.

Step 2: Synthesis of N1-Hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide (BRD73954)

The product from Step 1, 3-((2-phenylethyl)carbamoyl)benzoic acid, is dissolved in a suitable

solvent like DMF.

A coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA) are added to the solution.

Hydroxylamine hydrochloride is then added to the reaction mixture.

The reaction is stirred at room temperature until completion.

The reaction is quenched with water, and the product is extracted with an organic solvent like

ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The final product, BRD73954, is purified by preparative high-performance liquid

chromatography (HPLC) or crystallization.

HDAC Inhibition Assay
The inhibitory activity of BRD73954 against various HDAC isoforms is determined using a

commercially available fluorogenic assay kit.

Recombinant human HDAC enzymes are incubated with a fluorescently labeled acetylated

peptide substrate and varying concentrations of BRD73954.

The deacetylation of the substrate by the HDAC enzyme is followed by the addition of a

developer solution which releases a fluorophore.

The fluorescence intensity is measured using a microplate reader.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Acetylation Assay
The effect of BRD73954 on cellular protein acetylation is assessed in a cell line such as HeLa.

HeLa cells are treated with various concentrations of BRD73954 for a specified period (e.g.,

24-48 hours).

Following treatment, cells are lysed, and the protein concentration of the lysates is

determined.

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF)

membrane.

The membranes are probed with primary antibodies specific for acetylated α-tubulin (a

known HDAC6 substrate) and acetylated histone H3 (a substrate for class I HDACs).

After incubation with appropriate secondary antibodies, the protein bands are visualized

using an enhanced chemiluminescence (ECL) detection system.

The intensity of the bands is quantified to determine the relative levels of acetylated proteins.
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Caption: Signaling pathway of BRD73954.
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Click to download full resolution via product page

Caption: Experimental workflow for BRD73954 synthesis and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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